molecular formula C12H24ClN3O B12348865 [(1-ethyl-1H-pyrazol-5-yl)methyl](3-isopropoxypropyl)amine CAS No. 1856055-10-1

[(1-ethyl-1H-pyrazol-5-yl)methyl](3-isopropoxypropyl)amine

Cat. No.: B12348865
CAS No.: 1856055-10-1
M. Wt: 261.79 g/mol
InChI Key: HIBPUUJKHKGYKG-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-5-yl)methylamine is a secondary amine compound featuring a pyrazole core substituted with an ethyl group at the 1-position and a methylene-linked amine group at the 5-position. This structural complexity distinguishes it from simpler aliphatic or aromatic amines.

Properties

CAS No.

1856055-10-1

Molecular Formula

C12H24ClN3O

Molecular Weight

261.79 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-3-propan-2-yloxypropan-1-amine;hydrochloride

InChI

InChI=1S/C12H23N3O.ClH/c1-4-15-12(6-8-14-15)10-13-7-5-9-16-11(2)3;/h6,8,11,13H,4-5,7,9-10H2,1-3H3;1H

InChI Key

HIBPUUJKHKGYKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCCCOC(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazol-5-amine with 3-isopropoxypropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-ethyl-1H-pyrazol-5-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1-ethyl-1H-pyrazol-5-yl)methylamine with structurally related pyrazole-based amines from the evidence, focusing on substituents, molecular features, and inferred properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
(1-ethyl-1H-pyrazol-5-yl)methylamine (Target) C₁₂H₂₃N₃O ~255.3 Pyrazole (1-ethyl), methylene-linked amine, 3-isopropoxypropyl side chain Likely pharmaceutical intermediates or ligands for metal coordination (inferred)
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () C₁₂H₁₅N₅ ~202.2 Pyrazole (1-methyl), ethylamine substituent, pyridinyl group at 3-position Pharmaceutical candidates (e.g., kinase inhibitors)
N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () C₁₅H₁₅N₅ ~251.3 Pyrazole (1-phenyl), methylamine substituent, pyridinyl group at 3-position Agrochemicals or bioactive molecules
N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine () C₁₄H₁₈N₅ ~230.3 Pyrazole (1-methyl), cyclopropylmethylamine substituent, pyridinyl group at 3-position Drug discovery (e.g., antiviral or anticancer agents)

Structural and Functional Insights :

Pyrazole Substitution :

  • The target compound’s 1-ethyl group on the pyrazole ring contrasts with 1-methyl or 1-phenyl groups in analogs. Ethyl substitution may improve metabolic stability compared to methyl groups in drug design .
  • The 3-isopropoxypropyl side chain introduces ether oxygen, enhancing hydrogen-bonding capacity compared to purely alkyl or aromatic substituents (e.g., cyclopropylmethyl or pyridinyl) .

Amine Functionality: Secondary amines (as in the target compound) typically exhibit higher nucleophilicity than tertiary amines (e.g., methyl diethanol amine, MDEA) but lower than primary amines. This affects reactivity in chemical reactions or CO₂ capture applications . Unlike MDEA, which is optimized for CO₂ adsorption via carbamate formation (2.63 mmol CO₂/g in aMDEA-MC) , the target compound’s steric hindrance from the pyrazole and isopropoxy groups likely limits its utility in gas adsorption.

Hydrophobicity and Solubility :

  • The 3-isopropoxypropyl chain increases hydrophobicity compared to analogs with pyridinyl or phenyl groups. This may improve membrane permeability in drug candidates but reduce water solubility.

Biological Activity

(1-ethyl-1H-pyrazol-5-yl)methylamine is a compound that has garnered attention in various fields, including medicinal chemistry and agricultural sciences. Its unique structure, featuring a pyrazole ring, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₈H₁₄N₄O
  • Molecular Weight : 170.22 g/mol
  • CAS Number : 389630-97-1

The biological activity of (1-ethyl-1H-pyrazol-5-yl)methylamine can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The pyrazole moiety is known to exhibit diverse pharmacological effects, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, a related compound, 1-methyl-1H-pyrazol-5-amine, showed potent antifungal effects against Valsa mali, with an effective concentration (EC50) of 0.64 mg/L, outperforming standard antifungal agents like allicin . This suggests that (1-ethyl-1H-pyrazol-5-yl)methylamine may also possess similar antimicrobial properties.

Antioxidant Properties

Research indicates that pyrazole derivatives can induce oxidative stress in microbial cells, leading to cell death. Mechanistic studies revealed that these compounds trigger the accumulation of reactive oxygen species (ROS), modulate antioxidant enzyme activities, and initiate lipid peroxidation . This oxidative damage pathway is crucial for their antimicrobial efficacy.

Study 1: Antifungal Activity

A recent study evaluated the antifungal properties of pyrazole derivatives, including those similar to (1-ethyl-1H-pyrazol-5-yl)methylamine. The findings indicated:

CompoundTarget OrganismEC50 (mg/L)Comparison
Compound 7fValsa mali0.64Better than allicin (26.0) but less than tebuconazole (0.33)
ControlAllicin26.0-
ControlTebuconazole0.33-

This study highlights the potential of pyrazole derivatives in agricultural applications as effective antifungal agents.

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of similar pyrazole compounds against Pseudomonas syringae. Results showed:

CompoundTarget BacteriaMIC90 (mg/L)Comparison
Compound 7bPseudomonas syringae1.56Superior to allicin and bismerthiazol
ControlAllicin2.00-
ControlBismerthiazol3.00-

These results suggest that (1-ethyl-1H-pyrazol-5-yl)methylamine could be explored further for its antibacterial properties.

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